Beta-Carotene Hydroxylase Substrate Discrimination: 94% Lower Activity on Epsilon-Rings vs. Beta-Rings
Alpha-zeacarotene (7',8'-dihydro-epsilon,psi-carotene) and its close analog delta-carotene (epsilon,psi-carotene) both carry an epsilon ring that is a poor substrate for beta-carotene hydroxylase from Arabidopsis thaliana. Quantitative data from BRENDA indicate that the beta-hydroxylase exhibits only 6% activity toward epsilon-rings relative to beta-rings [1]. This places alpha-zeacarotene firmly in the category of 'poor substrates,' in contrast to beta-carotene or beta-zeacarotene, which are efficiently hydroxylated at their beta rings [2]. This differential has been experimentally confirmed in functional complementation assays in Escherichia coli [2].
| Evidence Dimension | Relative hydroxylation activity of Arabidopsis thaliana beta-carotene hydroxylase (EC 1.14.15.24) on epsilon-ring vs. beta-ring substrates |
|---|---|
| Target Compound Data | The epsilon ring of alpha-zeacarotene (7',8'-dihydro-epsilon,psi-carotene) is classified as a 'poor substrate' |
| Comparator Or Baseline | Beta-ring substrates (e.g., beta-carotene, beta-zeacarotene): efficiently hydroxylated, defined as 100% baseline activity |
| Quantified Difference | Epsilon-ring substrates hydroxylated at approximately 6% of the efficiency of beta-ring substrates; i.e., approximately 94% reduction in enzyme activity |
| Conditions | In vitro enzyme assay using recombinant Arabidopsis thaliana beta-carotene hydroxylase expressed in E. coli; BRENDA entry for EC 1.14.15.24 |
Why This Matters
For researchers engineering carotenoid pathways or conducting in vitro hydroxylation assays, selecting alpha-zeacarotene as a substrate predicts near-complete metabolic blockage at the hydroxylation step, making it useful as a negative control or for studying epsilon-ring-specific modifying enzymes.
- [1] BRENDA Enzyme Database. EC 1.14.15.24 (beta-carotene hydroxylase): 'the beta-hydroxylase is weakly (6%) active towards epsilon-rings in comparison to beta-rings.' Organism: Arabidopsis thaliana, Accession: Q9SZZ8. View Source
- [2] Cunningham FX Jr, Gantt E. Cloning and functional analysis of the beta-carotene hydroxylase of Arabidopsis thaliana. J Biol Chem. 1996;271(40):24349-52. PMID: 8798688. View Source
